Cas no 97427-71-9 (1-Pyrenebutanoicacidsuccinimidylester)

1-Pyrenebutanoic acid succinimidyl ester is a fluorescent labeling reagent commonly used for the modification of biomolecules, such as proteins, peptides, and amines, via succinimidyl ester chemistry. Its pyrene moiety provides strong fluorescence properties, making it valuable for applications in fluorescence spectroscopy, bioimaging, and molecular tagging. The compound exhibits high reactivity toward primary amines under mild conditions, ensuring efficient conjugation while preserving biomolecular integrity. Its hydrophobic pyrene group also facilitates studies of protein interactions, membrane dynamics, and hydrophobic environments. The reagent is particularly useful in tracking and analyzing biomolecular behavior in complex systems due to its photostability and sensitivity. Suitable for research in biochemistry and biophysics.
1-Pyrenebutanoicacidsuccinimidylester structure
97427-71-9 structure
Product Name:1-Pyrenebutanoicacidsuccinimidylester
CAS No:97427-71-9
MF:C24H19NO4
MW:385.411966562271
CID:1002166
PubChem ID:130767
Update Time:2025-05-28

1-Pyrenebutanoicacidsuccinimidylester Chemical and Physical Properties

Names and Identifiers

    • 1-Pyrenebutanoicacidsuccinimidylester
    • 1-PYRENEBUTANOIC ACID
    • SUCCINIMIDYL ESTER
    • PD150563
    • P2767
    • CS-W013867
    • FT-0608285
    • 114932-60-4
    • 1-aPyrenebutanoic acid, 2,a?-adioxo-a?-apyrrolidinyl ester
    • 97427-71-9
    • 2,5-DIOXOPYRROLIDIN-1-YL 4-(PYREN-1-YL)BUTANOATE
    • H11454
    • PbSe
    • 2,5-Pyrrolidinedione, 1-[1-oxo-4-(pyrenyl)butoxy]-
    • 1-Pyrenebutyric acid N-hydroxysuccinimide ester, 95%
    • 1-Succinimidyl-3'-pyrenebutyric acid
    • 1-Succinimidyl-3'-pyrene butyric acid
    • MFCD00077403
    • Pyrenebutyric acid NHS ester
    • 1-Pyrenebutanoic acid, succinimidyl ester
    • 1-Pyrenebutanoic Acid Succinimidyl Ester
    • Succinimidyl 1-Pyrenebutanoate
    • J-003161
    • DTXSID90150902
    • (2,5-dioxopyrrolidin-1-yl) 4-pyren-1-ylbutanoate
    • LCZC294
    • SCHEMBL388103
    • 1-Pyrenebutanoic acid, 2,5-dioxo-1-pyrrolidinyl ester
    • 2,5-Pyrrolidinedione, 1-(1-oxo-4-(1-pyrenyl)butoxy)-
    • N-Hydroxysuccinimidyl Pyrenebutanoate
    • 2,5-Dioxopyrrolidin-1-yl4-(pyren-1-yl)butanoate
    • AS-69306
    • R01-0026
    • 1-Pyrenebutyric acid N-hydroxysuccinimide ester
    • BP-27869
    • 1-Succinimidyl-3'-pyrenebutyrate
    • FT-0670131
    • AKOS015898061
    • YBNMDCCMCLUHBL-UHFFFAOYSA-N
    • DTXCID3073393
    • DA-66080
    • Inchi: 1S/C24H19NO4/c26-20-13-14-21(27)25(20)29-22(28)6-2-3-15-7-8-18-10-9-16-4-1-5-17-11-12-19(15)24(18)23(16)17/h1,4-5,7-12H,2-3,6,13-14H2
    • InChI Key: YBNMDCCMCLUHBL-UHFFFAOYSA-N
    • SMILES: O(C(CCCC1=CC=C2C=CC3=CC=CC4=CC=C1C2=C43)=O)N1C(CCC1=O)=O

Computed Properties

  • Exact Mass: 385.13140809g/mol
  • Monoisotopic Mass: 385.13140809g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 6
  • Complexity: 660
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 63.7Ų

1-Pyrenebutanoicacidsuccinimidylester Pricemore >>

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